Sodium percarbonate is a chemical compound with the formula , often referred to as sodium carbonate peroxide. It appears as a white, crystalline, hygroscopic solid that is soluble in water. This compound is essentially an adduct formed from sodium carbonate and hydrogen peroxide, containing approximately 32.5% hydrogen peroxide by weight . Sodium percarbonate was first synthesized in 1899 by Ukrainian chemist Sebastian Moiseevich Tanatar and has since been recognized for its utility in various applications, particularly as an eco-friendly bleaching agent
When dissolved in water, sodium percarbonate decomposes to release hydrogen peroxide and sodium carbonate: The released hydrogen peroxide can further decompose into water and oxygen: Additionally, sodium percarbonate can react with acids to produce sodium persulfate, sodium carbonate, and water: These reactions illustrate its role as a source of reactive oxygen species, making it valuable in oxidation processes .
Sodium percarbonate can be synthesized through several methods:
Sodium percarbonate is widely used in various applications, including:
Research indicates that sodium percarbonate interacts effectively with various substrates in organic synthesis. For example, it has been shown to oxidize tertiary nitrogen compounds to N-oxides under mild conditions using rhenium-based catalysts . Additionally, studies have demonstrated its efficacy in generating trifluoroperacetic acid from acid chlorides when combined with trifluoroacetic anhydride, showcasing its versatility in synthetic applications .
Sodium percarbonate shares similarities with several other compounds that also release reactive oxygen species or serve as bleaching agents. Here are some notable comparisons:
Compound | Formula | Unique Features |
---|---|---|
Sodium Carbonate | Na₂CO₃ | Commonly known as soda ash; does not release oxygen. |
Hydrogen Peroxide | H₂O₂ | A liquid oxidizer; more reactive but less stable than sodium percarbonate. |
Sodium Persulfate | Na₂S₂O₈ | Stronger oxidizing agent; can be hazardous if not handled properly. |
Calcium Peroxide | CaO₂ | Releases oxygen upon decomposition; used mainly in agricultural applications. |
Sodium percarbonate is unique due to its solid-state form that combines the properties of both sodium carbonate and hydrogen peroxide, allowing for controlled release of oxygen upon dissolution without the volatility associated with liquid hydrogen peroxide . This makes it particularly useful for applications requiring stability during storage and ease of use.
The discovery of sodium percarbonate dates to 1899, when Ukrainian chemist Sebastian Moiseevich Tanatar first synthesized the compound by crystallizing sodium carbonate with hydrogen peroxide. Early 20th-century research focused on optimizing synthesis methods, particularly for industrial-scale production. A breakthrough occurred in the 1990s with patented processes that enhanced stability and yield, such as spray-drying techniques to produce granular forms suitable for commercial detergents.
By the mid-20th century, sodium percarbonate gained traction as an eco-friendly alternative to chlorine-based bleaches. The shift was driven by its decomposition into non-toxic byproducts: water, oxygen, and sodium carbonate. Industrial adoption accelerated in the 1970s when companies like Henkel integrated it into products such as Persil, leveraging its oxygen-releasing properties for laundry applications.
Crystallization remains the most widely adopted method for sodium percarbonate synthesis, offering control over particle morphology and size distribution.
Spherulitic growth dominates sodium percarbonate crystallization, characterized by radial crystal aggregates forming spherical particles. Studies demonstrate that spherulites arise from nonlinear diffusion-limited growth rather than agglomeration [4]. In situ experiments reveal that sodium hexametaphosphate (SHMP) promotes branching by reducing interfacial kinetic coefficients, enabling compact spherulite formation [4]. For instance, SHMP concentrations of 0.1–0.5 wt% increase branching density by 40–60%, yielding particles with diameters of 0.25–0.5 mm [1] [4].
Table 1: Impact of SHMP on Spherulite Morphology
SHMP Concentration (wt%) | Branching Density (%) | Mean Particle Diameter (mm) |
---|---|---|
0.0 | 15 | 0.15 |
0.2 | 55 | 0.35 |
0.5 | 75 | 0.50 |
Crystallization occurs in two distinct stages: an initial non-branching phase followed by a branching phase. The transition is governed by a critical growth rate ($$G_c$$) of $$1.2 \times 10^{-7}$$ m/s, below which dendritic growth initiates [4]. Cooling rates below 0.5°C/min favor branching, while higher rates suppress it, producing irregular crystals. Patent data corroborate that 75-minute stirring at 20°C yields 47% sub-0.25 mm particles, highlighting the need for precise kinetic control [1].
Fluidized bed reactors enhance production scalability and particle uniformity through controlled spray drying.
Aqueous hydrogen peroxide (20–50 wt%) and sodium carbonate suspensions are atomized into a fluidized bed heated to 50–110°C [2] [6]. Optimal droplet sizes of 50–100 µm ensure homogeneous coating on seed particles, with air velocity maintained at 1.5–2.0 m/s to prevent agglomeration. This method achieves active oxygen contents of 14.8% but requires stringent temperature control to avoid peroxide decomposition [2].
Post-spray evaporation rates influence final moisture content. Patent US4022874A details a two-stage drying process: initial rapid drying at 50°C reduces moisture to 5%, followed by slow drying at 30°C to achieve 0.5% residual moisture [2]. Computational models indicate that 85% solvent removal within the first 10 minutes maximizes crystal stability.
Oxidizer;Corrosive;Irritant